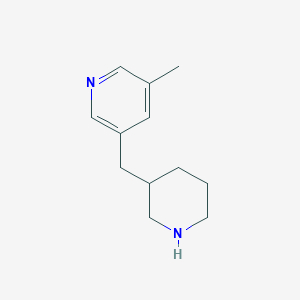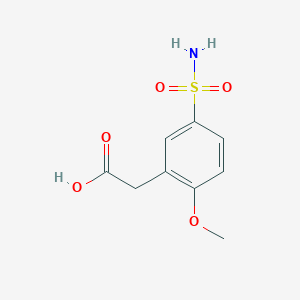
Methyl 3-isothiocyanato-2-(pyridin-4-ylmethyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate: is an organic compound with the molecular formula C11H12N2O2S It is characterized by the presence of an isothiocyanate group attached to a propanoate backbone, which is further substituted with a pyridin-4-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate typically involves the reaction of a suitable precursor with an isothiocyanate reagent. One common method is the reaction of methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.
Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Catalysts: Lewis acids or bases may be employed to facilitate certain reactions.
Major Products Formed:
Thiourea Derivatives: Formed by the reaction with amines.
Thiocarbamate Derivatives: Formed by the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Applications De Recherche Scientifique
Chemistry: Methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of biologically active molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. The isothiocyanate group can react with amino acid residues in proteins, making it a valuable tool for probing protein function and structure.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to modify proteins can be exploited to design enzyme inhibitors or drugs that target specific proteins involved in disease pathways.
Industry: In the industrial sector, methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This covalent modification can alter the function of the target protein, leading to inhibition or activation of its biological activity. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or protein labeling.
Comparaison Avec Des Composés Similaires
Ethyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-isothiocyanato-2-[(pyridin-3-yl)methyl]propanoate: Similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.
Methyl 3-isothiocyanato-2-[(pyridin-2-yl)methyl]propanoate: Similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.
Uniqueness: Methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate is unique due to the specific positioning of the pyridine ring and the isothiocyanate group. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12N2O2S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
methyl 2-(isothiocyanatomethyl)-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C11H12N2O2S/c1-15-11(14)10(7-13-8-16)6-9-2-4-12-5-3-9/h2-5,10H,6-7H2,1H3 |
Clé InChI |
HVYBSYKKTYWKQC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=NC=C1)CN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




aminehydrochloride](/img/structure/B13636562.png)











